Cas no 613-13-8 (2-Aminoanthracene)
2-Aminoanthracene Chemical and Physical Properties
Names and Identifiers
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- 2-Aminoanthracene
- 2-anthramine practical grade*crystalline
- 2-anthrylamine
- 2-Anthramine
- 2-Anthranamine
- 2-Aminoanthraceneneat
- 2-Anthracenamine
- anthracen-2-amine
- 2-Anthracylamine
- beta-Aminoanthracene
- 2-Anthracenamide
- .beta.-Aminoanthracene
- YCSBALJAGZKWFF-UHFFFAOYSA-N
- 8240818JGU
- DSSTox_CID_4458
- DSSTox_RID_77406
- DSSTox_GSID_24458
- Anthracene, 2-amino
- 2-Anthramine (8CI)
- MLS002302986
- WLN: L C
- DTXSID2024458
- UNII-8240818JGU
- YCSBALJAGZKWFF-UHFFFAOYSA-
- 613-13-8
- STR04539
- 4-12-00-03435 (Beilstein Handbook Reference)
- CAS-613-13-8
- 2-Aminoanthracene, technical, >=90% (HPLC)
- betaAminoanthracene
- Tox21_201567
- NCGC00091622-03
- 2Anthrylamine
- 2aminoanthracene
- T71122
- NSC-400535
- CHEMBL83154
- SMR001307303
- 2-ANTHRACINE AMIDE
- DB-053837
- EINECS 210-330-9
- BIDD:ER0574
- NS00010865
- NSC 400535
- 2Anthracylamine
- NSC400535
- 2-ANTHRACENAMINE [HSDB]
- HSDB 4041
- CHEBI:34260
- 2-Aminoanthracene, 96%
- anthracene amine
- 2Anthracenamide
- NCGC00259116-01
- DTXCID904458
- 2-aminoanthracen
- NCGC00091622-01
- 2-Aminoanthracene 10 microg/mL in Cyclohexane
- AMINOANTHRACENE, 2-
- Q26841182
- BRN 2209414
- NCGC00257001-01
- 2Anthramine
- BIDD:GT0166
- SY011614
- MFCD00003582
- WLN: L C666J EZ
- Tox21_303299
- AI3-52501
- NCGC00091622-02
- CCRIS 22
- AKOS004904683
- A1687
- HMS3039P14
- SCHEMBL103680
-
- MDL: MFCD00003582
- Inchi: 1S/C14H11N/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,15H2
- InChI Key: YCSBALJAGZKWFF-UHFFFAOYSA-N
- SMILES: N([H])([H])C1C([H])=C([H])C2=C([H])C3=C([H])C([H])=C([H])C([H])=C3C([H])=C2C=1[H]
- BRN: 2209414
Computed Properties
- Exact Mass: 193.08900
- Monoisotopic Mass: 193.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Not available
- Density: 1.1061 (rough estimate)
- Melting Point: 238-241 °C (lit.)
- Boiling Point: 319.47°C (rough estimate)
- Flash Point: 229°C
- Refractive Index: 1.5850 (estimate)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 26.02000
- LogP: 4.15640
- Sensitiveness: Sensitive to light and air
- Solubility: Not available
2-Aminoanthracene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P264-P280-P304 + P340 + P312-P337 + P313-P403 + P233
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
- RTECS:CA9275000
-
Hazardous Material Identification:
- Risk Phrases:R33
- Storage Condition:Warehouse ventilation and low temperature drying
- Safety Term:S22;S24/25;S45
2-Aminoanthracene Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Aminoanthracene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576890-50mg |
2-Aminoanthracene |
613-13-8 | 50mg |
$ 58.00 | 2023-09-08 | ||
| TRC | A576890-100mg |
2-Aminoanthracene |
613-13-8 | 100mg |
$ 69.00 | 2023-09-08 | ||
| TRC | A576890-500mg |
2-Aminoanthracene |
613-13-8 | 500mg |
$ 173.00 | 2023-09-08 | ||
| Alichem | A229000258-100g |
Anthracen-2-amine |
613-13-8 | 95% | 100g |
$761.46 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A38800-1G |
2-Aminoanthracene |
613-13-8 | 1g |
¥1049.16 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A38800-5G |
2-Aminoanthracene |
613-13-8 | 5g |
¥1263.63 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A38800-25G |
2-Aminoanthracene |
613-13-8 | 25g |
¥5010.1 | 2023-11-11 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A870514-1g |
2-Aminoanthracene |
613-13-8 | 98% | 1g |
398.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TD143-100mg |
2-Aminoanthracene |
613-13-8 | 98.0%(GC&T) | 100mg |
¥208.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00369-5g |
Anthracen-2-amine |
613-13-8 | 96% | 5g |
¥1749.0 | 2024-07-19 |
2-Aminoanthracene Suppliers
2-Aminoanthracene Related Literature
-
Manas M. Sarmah,Somadrita Borthakur,Debajyoti Bhuyan,Dipak Prajapati RSC Adv. 2015 5 68839
-
Bohumil Dolensky,Martin Havlík,Vladimír Král Chem. Soc. Rev. 2012 41 3839
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Hongwei Chen,Wenqing Liang,Yi Chen,Guojian Tian,Qingchen Dong,Jinhai Huang,Jianhua Su RSC Adv. 2015 5 70211
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Yizhong Lu,Yuanyuan Jiang,Wentao Wei,Haibin Wu,Minmin Liu,Li Niu,Wei Chen J. Mater. Chem. 2012 22 2929
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Jaideep B. Bharate,Ram A. Vishwakarma,Sandip B. Bharate RSC Adv. 2015 5 42020
Additional information on 2-Aminoanthracene
Professional Introduction to 2-Aminoanthracene (CAS No: 613-13-8)
2-Aminoanthracene, a compound with the chemical formula C₁₄H₁₁N, is a significant molecule in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring an anthracene core substituted with an amino group, makes it a versatile intermediate in the synthesis of various bioactive compounds. This introduction delves into the properties, applications, and recent advancements in the study of 2-Aminoanthracene, emphasizing its role in modern chemical biology and medicinal chemistry.
The CAS number 613-13-8 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. Anthracene derivatives, including 2-Aminoanthracene, have garnered considerable attention due to their structural similarity to certain natural products and their potential as building blocks for drug development. The presence of the amino group at the 2-position of the anthracene ring introduces reactivity that can be exploited for further functionalization, making it a valuable precursor in synthetic chemistry.
One of the most intriguing aspects of 2-Aminoanthracene is its electronic properties. The amino group can participate in hydrogen bonding and coordination interactions, which are crucial for its application in material science and catalysis. Recent studies have highlighted its role as a ligand in transition metal complexes, where it can stabilize metal centers and influence catalytic activity. These findings are particularly relevant in the development of efficient catalysts for organic transformations, which are essential for sustainable chemical manufacturing.
In pharmaceutical research, 2-Aminoanthracene has been explored as a scaffold for designing novel therapeutic agents. Its aromatic system allows for easy modification at multiple positions, enabling the creation of diverse molecular libraries. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes involved in cancer pathways. Preliminary studies suggest that certain anthracene-based compounds exhibit promising antitumor activity by interfering with key signaling cascades. This underscores the importance of 2-Aminoanthracene as a pharmacophore in drug discovery efforts.
The synthesis of 2-Aminoanthracene typically involves multi-step organic reactions, starting from commercially available precursors such as anthracene or its halogenated derivatives. The introduction of the amino group is often achieved through nucleophilic aromatic substitution or reduction reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are critical for facilitating further research and industrial applications.
Recent advancements in computational chemistry have also contributed to a deeper understanding of 2-Aminoanthracene's behavior. Molecular modeling studies have revealed insights into its interactions with biological targets, helping researchers design more effective derivatives. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in characterizing its structural features and conformations. These tools are indispensable for ensuring the purity and identity of compounds used in experimental settings.
The environmental impact of using 2-Aminoanthracene in research and industry is another important consideration. Efforts have been made to develop greener synthetic routes that minimize waste and hazardous byproducts. For example, catalytic processes that employ renewable solvents or energy-efficient conditions are being actively pursued. Such initiatives align with global trends toward sustainable chemistry practices.
In conclusion, 2-Aminoanthracene (CAS No: 613-13-8) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and catalysis. Its unique structure and reactivity make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new possibilities for this molecule, its role in advancing chemical biology and medicinal chemistry is set to expand further.
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